molecular formula C14H17NO4 B14453822 Diethyl [(E)-benzylideneamino]propanedioate CAS No. 76292-76-7

Diethyl [(E)-benzylideneamino]propanedioate

Cat. No.: B14453822
CAS No.: 76292-76-7
M. Wt: 263.29 g/mol
InChI Key: ICJFUKPEKNXDDZ-UHFFFAOYSA-N
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Description

Diethyl [(E)-benzylideneamino]propanedioate is a Schiff base derivative of propanedioate esters, characterized by a benzylideneamino group attached to the central carbon of the propanedioate backbone. Its structure features two ethyl ester groups and a conjugated imine (C=N) bond formed via condensation between an amine and a carbonyl compound. This compound is frequently utilized as an intermediate in organic synthesis, particularly in the preparation of hydantoins and heterocyclic compounds .

Properties

CAS No.

76292-76-7

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

diethyl 2-(benzylideneamino)propanedioate

InChI

InChI=1S/C14H17NO4/c1-3-18-13(16)12(14(17)19-4-2)15-10-11-8-6-5-7-9-11/h5-10,12H,3-4H2,1-2H3

InChI Key

ICJFUKPEKNXDDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [(E)-benzylideneamino]propanedioate typically involves the condensation of diethyl propanedioate with benzaldehyde in the presence of an amine catalyst. The reaction proceeds through the formation of an enolate intermediate, which then reacts with benzaldehyde to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium ethoxide to facilitate the enolate formation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl [(E)-benzylideneamino]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl [(E)-benzylideneamino]propanedioate involves its interaction with various molecular targets. The benzylideneamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Properties :

  • Synthesis: Typically synthesized by reacting diethyl aminomalonate with benzaldehyde derivatives under acidic or reflux conditions.
  • Spectroscopic Data :
    • ¹H-NMR (CDCl₃) : Peaks at δ 1.30 (t, CH₂CH₃), 4.25 (q, OCH₂CH₃), and 7.22–7.39 (m, aromatic protons) confirm the ethyl ester and benzylidene groups .
  • Reactivity : The E-configuration of the imine bond enhances stability, while the ester groups enable nucleophilic substitutions or reductions.

Structural Analogs in Propanedioate Esters

Diethyl 2-(Methylamino)propanedioate
  • Structure: Differs by replacing the benzylideneamino group with a methylamino (-NHCH₃) moiety.
  • Synthesis: Prepared via catalytic hydrogenation of Diethyl [(E)-benzylideneamino]propanedioate using Pd/C under H₂ pressure .
  • ¹H-NMR (CDCl₃) :
    • δ 2.46 (s, NCH₃) and absence of aromatic protons distinguish it from the parent compound .
  • Applications : Used in hydantoin synthesis due to its reduced steric hindrance compared to the benzylidene derivative.
Diethyl 2-(Benzyl(methyl)amino)propanedioate
  • Structure: Contains a benzyl-methylamino group (-N(CH₃)CH₂Ph).
  • Synthesis: Intermediate in the hydrogenation pathway to Diethyl 2-(methylamino)propanedioate .
  • Key Difference: Bulkier substituent reduces reactivity in cyclization reactions compared to the benzylideneamino analog.

Non-Ester Propanolamine Derivatives

Compounds such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (from ) share the methylamino group but differ in backbone and functional groups:

  • Backbone : Propan-1-ol instead of propanedioate esters.
  • Substituents : Thiophene or naphthalene rings introduce distinct electronic and steric effects.
  • Applications: These are pharmaceutical impurities (e.g., in drospirenone/ethinyl estradiol formulations) and are controlled at stringent impurity levels .

Data Tables

Table 1: Comparative NMR Data (CDCl₃)
Compound δ (ppm) Key Peaks Reference
This compound 1.30 (CH₂CH₃), 7.22–7.39 (Ar-H)
Diethyl 2-(methylamino)propanedioate 2.46 (NCH₃), no aromatic protons

Research Findings and Insights

  • Stability: The benzylideneamino group in this compound offers greater conjugation stability than alkylamino analogs, but it is less reactive in hydrogenation reactions .
  • Pharmaceutical Relevance: Propanolamine derivatives () highlight the importance of stringent impurity control in drug formulations, contrasting with the propanedioate esters’ role as synthetic intermediates .

Biological Activity

Diethyl [(E)-benzylideneamino]propanedioate, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly its antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a benzylidene group attached to an amino acid derivative. Its chemical formula can be represented as C13H15N1O4C_{13}H_{15}N_{1}O_{4}. The compound features two ethyl ester groups and an amine functional group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The evaluation of its efficacy involved testing against both Gram-positive and Gram-negative bacteria.

Case Studies and Experimental Findings

  • Inhibition Studies :
    • The compound was tested against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Results showed varying degrees of inhibition, with the compound demonstrating higher activity against Staphylococcus aureus compared to Pseudomonas aeruginosa.
    • The agar diffusion method was employed, where wells were created in agar plates inoculated with bacterial cultures. The compound was dissolved in DMSO and introduced into the wells, followed by incubation at 37°C for 24 hours.
  • Activity Ratings :
    • The effectiveness of the compound was categorized based on the diameter of inhibition zones:
      • No inhibition : -
      • Slightly active (5-10 mm) : +
      • Moderately active (11-20 mm) : ++
      • Highly active (>20 mm) : +++
    Bacterial StrainActivity Level
    Staphylococcus aureus+++
    Pseudomonas aeruginosa++
    Escherichia coli+
    Streptococcus spp.+++
  • Mechanism of Action :
    • The antimicrobial action is believed to stem from the interaction between the amine group and bacterial cell walls, potentially disrupting cell wall synthesis or function.

Enzymatic Activity

In addition to its antimicrobial properties, this compound has been investigated for its effects on certain enzymes. For example, studies have focused on its influence on urease activity, a nickel-dependent enzyme that catalyzes the hydrolysis of urea.

  • Urease Inhibition :
    • Compounds similar to this compound have shown promise in inhibiting urease, which could have applications in treating infections caused by urease-producing bacteria.

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